4'''-Demalonylsalvianin
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Overview
Description
4'''-demalonylsalvianin is an anthocyanin cation. It derives from a pelargonidin. It is a conjugate acid of a 4'''-demalonylsalvianin(1-).
Scientific Research Applications
Enzymatic Activities and Protein Modifications
Sirt5 as a Protein Lysine Demalonylase and Desuccinylase : Sirt5, a protein, demonstrates efficient demalonylase activity, which could be relevant to understanding the role of demalonylation in biological processes (Du et al., 2011).
Lysine Malonylation in Proteins : Identification of lysine malonylation as a post-translational modification and Sirt5's role in demalonylation suggests a regulatory mechanism in cellular physiology (Peng et al., 2011).
Mitochondrial Sirtuins and Metabolism : Explores the function of mitochondrial sirtuins, including SIRT5, in metabolism and how they regulate mitochondrial function through deacylation activities such as demalonylation (He et al., 2012).
Molecular and Enzymatic Mechanisms
4-Oxalocrotonate Tautomerase Enzyme Catalysis : Investigation into the role of polypeptide backbone interactions in enzyme catalysis, which might offer insights into the structural and functional aspects of similar enzymes (Cisneros et al., 2004).
Biocatalytic Asymmetric Michael Additions : Describes the catalytic promiscuity of enzyme 4-oxalocrotonate tautomerase, which can be related to understanding the diverse enzymatic functions of related compounds (Guo et al., 2019).
Genetic and Molecular Dynamics : Provides insights into the genetic and molecular dynamics that might be relevant to the understanding of compounds like 4'''-Demalonylsalvianin in genetic and molecular biology contexts (Chabris et al., 2015).
Application in Disease Models
- Exendin-4 in Huntington's Disease : Although not directly related, this study on Exendin-4's impact on Huntington's disease might offer indirect insights into the potential therapeutic applications of similar compounds (Martin et al., 2009).
properties
CAS RN |
168753-27-3 |
---|---|
Product Name |
4'''-Demalonylsalvianin |
Molecular Formula |
C39H39O21+ |
Molecular Weight |
843.7 g/mol |
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C39H38O21/c40-18-5-3-17(4-6-18)37-25(58-39-36(53)34(51)31(48)26(60-39)14-54-29(46)8-2-16-1-7-21(42)22(43)9-16)12-20-23(56-37)10-19(41)11-24(20)57-38-35(52)33(50)32(49)27(59-38)15-55-30(47)13-28(44)45/h1-12,26-27,31-36,38-39,48-53H,13-15H2,(H4-,40,41,42,43,44,45,46)/p+1/t26-,27-,31-,32-,33+,34+,35-,36-,38-,39-/m1/s1 |
InChI Key |
HWGACSBPJIKSNP-KMKFZPLVSA-O |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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